molecular formula H2O4Se B1206089 Selenic acid CAS No. 7783-08-6

Selenic acid

Cat. No.: B1206089
CAS No.: 7783-08-6
M. Wt: 144.98 g/mol
InChI Key: QYHFIVBSNOWOCQ-UHFFFAOYSA-N
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Description

Selenic acid is an inorganic compound with the chemical formula H₂SeO₄. It is an oxoacid of selenium and is structurally described as O₂Se(OH)₂. This compound is a colorless, highly oxidizing compound that is known for its strong acidic properties. It is less commonly encountered in everyday applications but has significant importance in specialized industrial and laboratory settings .

Biochemical Analysis

Biochemical Properties

Selenic acid plays a significant role in biochemical reactions due to its strong oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing peroxides. This compound can also interact with thiol-containing proteins, leading to the formation of disulfide bonds and altering protein function. Additionally, this compound can oxidize reduced nicotinamide adenine dinucleotide phosphate (NADPH), affecting cellular redox balance .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This can result in changes in gene expression, including the upregulation of antioxidant defense genes. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its strong oxidizing properties. This compound can oxidize thiol groups in proteins, leading to the formation of disulfide bonds and altering protein structure and function. It can also inhibit or activate enzymes by modifying their active sites. For example, this compound can inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. Additionally, this compound can induce changes in gene expression by activating transcription factors that regulate antioxidant defense genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under acidic conditions but can decompose at higher temperatures, releasing oxygen gas and forming selenous acid. Long-term exposure to this compound can lead to sustained oxidative stress in cells, resulting in chronic changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects by enhancing antioxidant defense mechanisms and protecting against oxidative damage. At high doses, this compound can be toxic and induce adverse effects such as tissue damage, organ dysfunction, and even death. Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response. Toxicity studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as hematological abnormalities .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to selenium metabolism. It can be reduced to selenous acid and further to elemental selenium or selenide. These reduction reactions are catalyzed by enzymes such as thioredoxin reductase and glutathione reductase. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as adenosine triphosphate (ATP) and reactive oxygen species (ROS) .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or through specific transporters such as sulfate transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications or by interacting with targeting signals. For example, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can accumulate in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenic acid is typically prepared by oxidizing selenium dioxide with hydrogen peroxide: [ \text{SeO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 ] Another method involves the oxidation of selenium with nitric acid: [ 3 \text{Se} + 4 \text{HNO}_3 \rightarrow 3 \text{H}_2\text{SeO}_4 + \text{NO} ]

Industrial Production Methods: In industrial settings, this compound can also be produced by the oxidation of selenous acid (H₂SeO₃) using halogens such as chlorine or bromine, or with potassium permanganate. The reaction with halogens also produces hydrochloric or hydrobromic acid as a by-product, which must be removed to prevent the reduction of this compound back to selenous acid .

Types of Reactions:

    Oxidation: this compound is a stronger oxidizer than sulfuric acid. It can liberate chlorine from chloride ions, being reduced to selenous acid in the process: [ \text{H}_2\text{SeO}_4 + 2 \text{H}^+ + 2 \text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2 ]

    Decomposition: this compound decomposes above 200°C, releasing oxygen gas and reducing to selenous acid: [ 2 \text{H}_2\text{SeO}_4 \rightarrow 2 \text{H}_2\text{SeO}_3 + \text{O}_2 ]

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid, chlorine, bromine, potassium permanganate.

    Reaction Conditions: Elevated temperatures, controlled environments to prevent reduction back to selenous acid.

Major Products:

Scientific Research Applications

Selenic acid has several applications in scientific research and industry:

Comparison with Similar Compounds

  • Sulfuric Acid (H₂SO₄)
  • Perchloric Acid (HClO₄)
  • Selenous Acid (H₂SeO₃)
  • Selenium Dioxide (SeO₂)
  • Selenium Trioxide (SeO₃)

Comparison:

This compound’s unique properties and strong oxidizing capabilities make it a valuable compound in specific scientific and industrial applications, despite its hazardous nature.

Properties

IUPAC Name

selenic acid
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InChI

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4)
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InChI Key

QYHFIVBSNOWOCQ-UHFFFAOYSA-N
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Canonical SMILES

O[Se](=O)(=O)O
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Molecular Formula

H2O4Se, H2SeO4
Record name SELENIC ACID
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Related CAS

14019-91-1 (calcium salt), 14986-91-5 (magnesium salt), 7783-21-3 (ammonium salt), 7790-59-2 (potassium salt)
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DSSTOX Substance ID

DTXSID2064818
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Molecular Weight

144.98 g/mol
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Physical Description

Selenic acid appears as a white crystalline solid. Very corrosive to skin, eyes and mucous membranes. Corrosive to metal. Toxic by skin absorption and by ingestion., Highly deliquescent solid; [Merck Index] White solid; [HSDB] Slightly yellow-green liquid; [MSDSonline] mp = 59.9 deg C; [Ullmann]
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Boiling Point

Decomposes, 260 °C (decomposes)
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Solubility

Soluble, 1300 g in 100 mL water at 30 °C, Soluble in sulfuric acid; insoluble in ammonia
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Density

2.951 at 15 °C (solid); 2.609 at 15 °C (liquid)
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Mechanism of Action

[DB11135] is a constituent of selenoproteins thus has structural and enzymatic roles. It acts as an antioxidant via the actions of selenoproteins for protection against oxidative stress, and acts as a catayst for the production of active thyroid hormone []. It may also play a role in sperm motility.
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Color/Form

White solid, Hexagonal colorless prisms

CAS No.

7783-08-6, 14124-68-6
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Melting Point

58 °C
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Q & A

Q1: What is the molecular formula and weight of selenic acid?

A1: this compound is represented by the molecular formula H2SeO4 and has a molecular weight of 144.97 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A2: Raman spectroscopy is widely used to characterize this compound, dithis compound (H2Se2O7), and trithis compound (H2Se3O10), as well as solutions containing these species. [, , ] Additionally, 77Se NMR spectroscopy provides valuable insights into the behavior of this compound and its salts in sulfuric acid. []

Q3: Is this compound compatible with common laboratory materials?

A3: this compound exhibits strong oxidizing properties, even surpassing sulfuric acid in certain reactions. [, ] Therefore, careful consideration must be given to material compatibility, especially at elevated temperatures.

Q4: Can this compound be used as a catalyst in organic synthesis?

A4: Yes, this compound has been successfully employed as a catalyst in organic synthesis. For instance, it facilitates the oxidation of aromatic selenylcyanopropionate to synthesize cyanoacrylate esters. []

Q5: How does this compound compare to selenium dioxide in terms of reactivity with α-oxides?

A5: While both this compound and selenium dioxide can act as oxidizing agents with α-oxides upon heating, they can also function as selenating agents under specific conditions. In the presence of catalytic amounts of boron trifluoride esterate, this compound reacts with oxiranes, leading to the opening of the oxirane ring and the formation of α- and β-isomers of this compound esters. [] Conversely, selenium dioxide reacts with oxiranes to expand the oxirane ring, yielding functionally substituted selenolanes. []

Q6: Can porous anodic alumina formed in this compound be used for nanostructure investigations?

A6: Yes, porous anodic alumina formed through anodization in a this compound-based electrolyte has proven valuable as a matrix for forming and characterizing nanomaterials using Raman spectroscopy. The low porosity and high optical transparency of this material minimize luminescence background interference, allowing for the detection of even small amounts of deposited materials, such as CdS layers. [, ]

Q7: How does the choice of electrolyte affect the properties of porous anodic alumina?

A7: The choice of electrolyte significantly impacts the properties of porous anodic alumina. For example, films formed in this compound exhibit lower porosity and higher optical transparency compared to those formed in oxalic acid. [, ] This difference in properties arises from the varying electrochemical oxidation rates and growth mechanisms associated with different electrolytes. []

Q8: What factors influence the self-ordering behavior of porous anodic alumina formed in this compound?

A8: The self-ordering of porous anodic alumina in this compound is influenced by electrolyte concentration. Optimal pore arrangement is achieved at a concentration of 0.5 M H2SeO4. [] This concentration provides a balance between the mechanical instability and field-assisted dissolution mechanisms responsible for pore initiation. []

Q9: Have computational methods been applied to study this compound and its reactions?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the stereochemistry of allylic oxidation reactions involving selenium dioxide, a compound related to this compound. These calculations shed light on the reaction pathways and stereoselectivity of these transformations. []

Q10: How can the stability of this compound solutions be enhanced?

A10: The stability of this compound solutions can be improved by using appropriate storage conditions and avoiding exposure to reducing agents. Additionally, specific formulations might be developed to further enhance stability, although detailed research on this aspect is limited within the provided papers.

Q11: Are there specific safety concerns associated with handling this compound?

A11: Yes, this compound is a strong oxidizing agent and can be corrosive to skin and eyes. [] It is crucial to handle this compound with caution, following appropriate safety protocols and using suitable personal protective equipment.

Q12: How can different selenium species be separated and quantified?

A12: High-performance liquid chromatography (HPLC) coupled with selenium-specific detectors, such as inductively coupled plasma mass spectrometry (ICP-MS) or flame atomic absorption spectrometry (FAAS), enables the separation and quantification of various selenium species, including selenious acid, this compound, trimethylselenonium ion, and selenomethionine. []

Q13: Does the use of this compound in industrial processes pose any environmental risks?

A13: The environmental impact and degradation pathways of this compound require careful consideration. While specific information is limited in the provided papers, the potential for this compound to impact ecosystems should be assessed, and appropriate waste management strategies should be implemented. []

Q14: Are there viable alternatives to this compound in its various applications?

A14: Exploring alternatives to this compound is crucial from both a cost and environmental perspective. Depending on the specific application, other oxidizing agents or catalysts might offer comparable performance with a reduced environmental footprint. []

Q15: What resources are available for researchers interested in studying this compound?

A15: Researchers can access various resources, including chemical suppliers, analytical laboratories, and computational chemistry software packages, to support their investigations on this compound. Collaboration with experts in synthetic chemistry, electrochemistry, and materials science can further enhance research efforts. []

Q16: When was this compound first discovered, and what are the key milestones in its research history?

A16: Eilhard Mitscherlich first prepared this compound in 1827. [] Early research focused on understanding its fundamental chemical properties and comparing them to sulfuric acid. Over the years, investigations have expanded to explore its applications in organic synthesis, materials science, and other fields. []

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